trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene
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Overview
Description
Starting Material: 4-Butylcyclohexylbenzene
Reaction: Bromination followed by a Sonogashira coupling reaction with ethynylbenzene.
Product: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene
Ethoxylation
Starting Material: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene
Reaction: Ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate.
Product: trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
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Formation of the Butylcyclohexylphenyl Intermediate
Starting Material: 4-Butylcyclohexanone
Reaction: Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Product: 4-Butylcyclohexylbenzene
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Material Science: Used in the synthesis of liquid crystals and organic semiconductors due to its rigid structure and electronic properties.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene
- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-hydroxybenzene
Uniqueness
Compared to its analogs, trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene offers unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSISUZCVJCNCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633560 |
Source
|
Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199795-20-5 |
Source
|
Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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